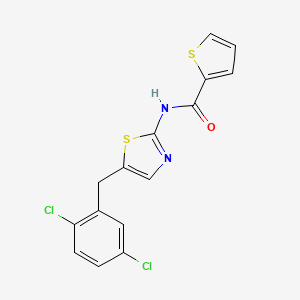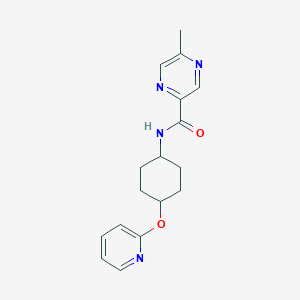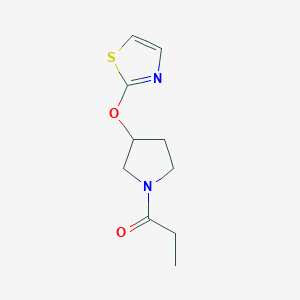![molecular formula C11H6N4S B2515106 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile CAS No. 439110-81-3](/img/structure/B2515106.png)
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile, is a heterocyclic compound that is part of a broader class of malononitrile derivatives. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, offering insights into the behavior and characteristics that might be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related malononitrile derivatives involves the cyclocondensation of 2[bis(methylthio)methylene] malononitrile with different amines. For instance, novel 2-(imidazolidin or tetrahydropyrimidin-2-ylidene) malononitrile derivatives were synthesized from the reaction of 2[bis(methylthio)methylene] malononitrile and diaminoalkanes, resulting in good yields . Another related compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was prepared by a displacement reaction involving pyrrolidine and 2-[bis(methylthio)methylene] malononitrile under reflux conditions . These methods suggest that the synthesis of the compound of interest would likely involve similar strategies, utilizing thiazole and pyrrole derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction analysis. For example, a related compound crystallized in the monoclinic space group P21/c, with specific bond lengths and angles indicating a strong intramolecular hydrogen bond forming a six-membered ring . Another derivative crystallized in an orthorhombic system with a space group of Pbcn, featuring trans configurations of cyanide groups and pyrrolidine rings across a central double bond . These findings provide a basis for understanding the molecular geometry and potential intramolecular interactions that could be present in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of malononitrile derivatives is influenced by their functional groups and molecular structure. The studies have not detailed specific reactions for the compound of interest, but the related compounds exhibit properties such as excited-state intramolecular proton transfer, as seen in the compound with a proton-transfer tautomer emission . This suggests that the compound of interest may also participate in similar proton transfer reactions due to the presence of nitrogen and sulfur heteroatoms in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of malononitrile derivatives are closely tied to their molecular structure. The intramolecular hydrogen bonding and π-π interactions observed in the crystal structures of related compounds suggest that the compound of interest may also exhibit such interactions, which can affect its solubility, melting point, and other physical properties . Additionally, the presence of nitrile groups can confer a degree of polarity to the molecule, potentially influencing its reactivity and interactions with solvents. The DFT studies on a related compound provide insights into the frontier molecular orbitals and potential energy curves, which are crucial for understanding the electronic properties and reactivity of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis :
- A study by Al-Adiwish and Barag (2022) focused on synthesizing a compound similar to your interest, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, and analyzing its crystal structure using X-ray diffraction. The compound crystallized in an orthorhombic crystal system with specific bond lengths and angles, contributing to a better understanding of its molecular configuration (Al-Adiwish & Barag, 2022).
Potential Anticancer Activity :
- A 2011 study by Altug et al. reported the synthesis of thiazolo[3,2-a]pyridines, which include compounds similar to the one you're inquiring about. One of these compounds exhibited promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).
Antimicrobial Activity :
- El-Emary et al. (2005) synthesized novel thiazolo[3, 2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. This study indicates the potential of such compounds in developing new antimicrobial agents (El-Emary et al., 2005).
Molluscicidal Activity :
- Research by Abdelrazek, Michael, and Mohamed (2006) on 2-(5-Chloro-1,3-diphenyl-1H-pyrazol-4-ylmethylene)-malononitrile, a related compound, showed moderate molluscicidal activity towards Biomphalaria alexandrina snails. This suggests its potential use in pest control (Abdelrazek, Michael, & Mohamed, 2006).
Organic Photovoltaics :
- A 2016 study by Che et al. explored the use of donor-acceptor-acceptor' small-molecule donors, including compounds similar to your interest, in organic photovoltaic devices. They found that cross-conjugation in these compounds led to an increased open-circuit voltage, indicating their potential in enhancing solar cell efficiency (Che et al., 2016).
Direcciones Futuras
The future directions for research on “2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, the compound could be evaluated for its antiproliferative properties and studied for its application in the synthesis of new polycyclic 1,2,3-triazole derivatives .
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interactions with its targets.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action could be influenced by the chemical environment in which it is present.
Propiedades
IUPAC Name |
2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-7-9(8-13)6-10-2-1-4-15(10)11-14-3-5-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUVSHUZDUNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)
![(5E)-5-[(4-{2-[methyl(pyrazin-2-yl)amino]ethoxy}phenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2515028.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)




![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
